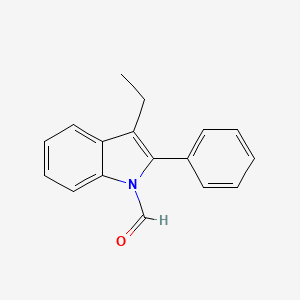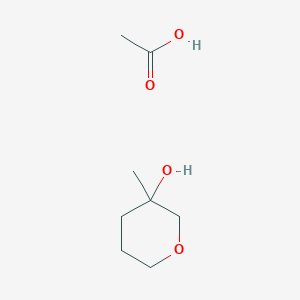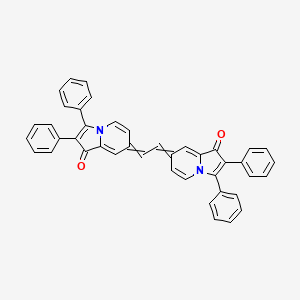
7,7'-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused ring system with nitrogen. This compound is characterized by its unique structure, which includes two indolizine units connected by an ethane-1,2-diylidene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Indolizine Units: The initial step involves the synthesis of 2,3-diphenylindolizine units through cyclization reactions.
Coupling Reaction: The two indolizine units are then coupled using an ethane-1,2-diylidene linker under specific reaction conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using metal catalysts to facilitate the coupling reaction.
Purification: Employing techniques like chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the electronic structure of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce different indolizine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving indolizine derivatives.
Medicine: Investigating its pharmacological properties for drug development.
Industry: Use in materials science for developing new materials with unique properties.
Mecanismo De Acción
The mechanism of action of “7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with DNA/RNA: Affecting gene expression or protein synthesis.
Signal Transduction Pathways: Modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenylindolizine: A simpler indolizine derivative.
Ethane-1,2-diylidene-linked Compounds: Other compounds with similar linking structures.
Uniqueness
“7,7’-(Ethane-1,2-diylidene)bis(2,3-diphenylindolizin-1(7H)-one)” is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other indolizine derivatives.
Propiedades
Número CAS |
86193-57-9 |
|---|---|
Fórmula molecular |
C42H28N2O2 |
Peso molecular |
592.7 g/mol |
Nombre IUPAC |
7-[2-(1-oxo-2,3-diphenylindolizin-7-ylidene)ethylidene]-2,3-diphenylindolizin-1-one |
InChI |
InChI=1S/C42H28N2O2/c45-41-35-27-29(23-25-43(35)39(33-17-9-3-10-18-33)37(41)31-13-5-1-6-14-31)21-22-30-24-26-44-36(28-30)42(46)38(32-15-7-2-8-16-32)40(44)34-19-11-4-12-20-34/h1-28H |
Clave InChI |
XGFMESLJUPSHLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N3C=CC(=CC=C4C=CN5C(=C4)C(=O)C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C=C3C2=O)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


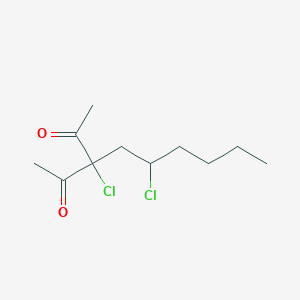
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
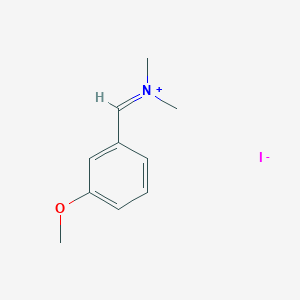
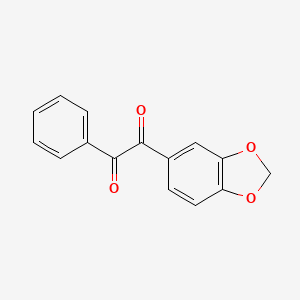
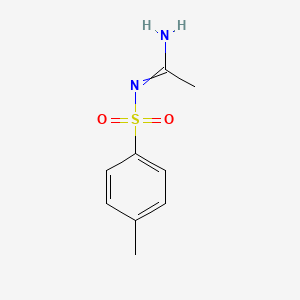
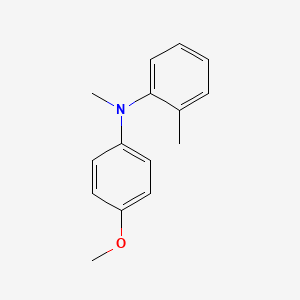

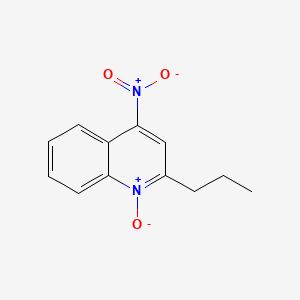
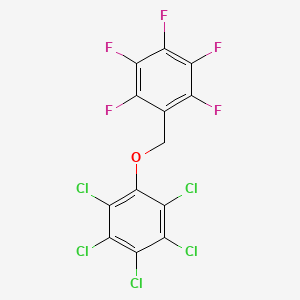
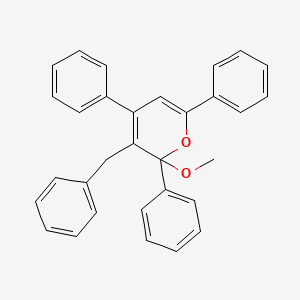

![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
